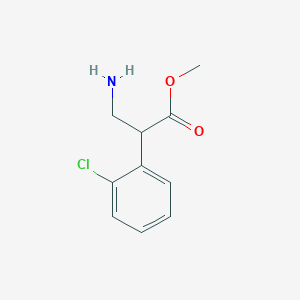

Methyl 3-amino-2-(2-chlorophenyl)propanoate

Beschreibung

The compound features a 2-chlorophenyl group attached to a propanoate backbone, with an amino substituent at the β-position. These compounds are typically synthesized via esterification or acetylation reactions, as seen in the preparation of related chlorophenyl propanoates .

Eigenschaften

Molekularformel |

C10H12ClNO2 |

|---|---|

Molekulargewicht |

213.66 g/mol |

IUPAC-Name |

methyl 3-amino-2-(2-chlorophenyl)propanoate |

InChI |

InChI=1S/C10H12ClNO2/c1-14-10(13)8(6-12)7-4-2-3-5-9(7)11/h2-5,8H,6,12H2,1H3 |

InChI-Schlüssel |

JLYFVFOEDLOTCB-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C(CN)C1=CC=CC=C1Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Substitution of Methyl 2-Bromo-2-(2-chlorophenyl)acetate

One of the most documented methods involves the nucleophilic substitution reaction of methyl 2-bromo-2-(2-chlorophenyl)acetate with an appropriate amine source.

- Starting Material: Methyl 2-bromo-2-(2-chlorophenyl)acetate

- Reagents: Ammonia or amine derivatives

- Solvent: Acetonitrile (CH3CN)

- Conditions: Stirring at room temperature overnight

- Workup: Filtration, concentration under reduced pressure, purification by column chromatography, recrystallization from ethanol

- Yield: Approximately 62%

This method was reported in a study synthesizing amino acid prodrugs and provides a straightforward approach to obtain the target compound with moderate yield and purity.

Esterification Followed by Protection and Ammonolysis (Industrial Scale)

A more industrially viable method involves a three-step process starting from hydroxymethyl trimethylacetic acid:

| Step | Reaction Type | Reagents and Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Esterification | Hydroxymethyl trimethylacetic acid + methanol or ethanol, acid catalyst (HCl, H2SO4, tosic acid), reflux 6 h | Methylol trimethylacetic acid methyl ester | High purity (~99%), yield ~73-74% |

| 2 | Protection | Reaction of ester with acyl chlorides (acetyl chloride, benzoyl chloride, methylsulfonyl chloride) in solvent (methylene dichloride, pyridine) with alkali (Na2CO3, pyridine) | Protected ester | Protects hydroxyl groups to prevent side reactions |

| 3 | Ammonolysis | Reaction of protected ester with ammonia solution or ammonia gas, reflux 6 h | Methyl 3-amino-2-(2-chlorophenyl)propanoate | Yields reported between 70-80%, suitable for industrial production |

This method offers advantages such as readily available raw materials, reasonable cost, high yield, and simple operation, making it suitable for large-scale synthesis.

Aromatic Amination and Chlorination Route

Another approach involves the synthesis of 2-(2',6'-dimethylphenyl amino)methyl propionate derivatives, which can be adapted for 2-(2-chlorophenyl) analogs:

- Step 1: Esterification of the corresponding acid with methanol under acidic conditions.

- Step 2: Amination with aniline derivatives in dichloromethane at low temperature, followed by triethylamine addition.

- Step 3: Sulfonation and chlorination under controlled temperature with chlorosulfonic acid and chlorine gas.

- Step 4: Neutralization and extraction to isolate the methyl amino propanoate derivative.

Comparative Data Table of Preparation Methods

Research Discoveries and Observations

- The esterification step is critical and typically performed under reflux with acid catalysts to achieve high conversion and purity (GC purity >99%).

- Protection of hydroxyl groups using acyl chlorides prevents side reactions during ammonolysis, improving yield and product stability.

- Ammonolysis under reflux with concentrated ammonia solution efficiently introduces the amino group at the 3-position.

- The nucleophilic substitution approach requires pre-synthesized brominated esters, which may involve additional synthetic steps and handling of potentially hazardous brominated compounds.

- Aromatic substitution methods allow for structural diversity but involve more complex reaction conditions and hazardous reagents like chlorosulfonic acid and chlorine gas.

- Purification typically involves extraction, drying, and chromatographic techniques to ensure high purity suitable for pharmaceutical applications.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions:

-

Nitro derivative formation : Treatment with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media converts the amino group to a nitro (-NO₂) group.

-

Selectivity : The 2-chlorophenyl group stabilizes intermediates during oxidation, reducing undesired side reactions.

Table 1: Oxidation Reaction Optimization

| Reagent | Conditions | Product Yield (%) | Major Product |

|---|---|---|---|

| KMnO₄ (1.5 equiv) | H₂SO₄, 60°C, 4 hr | 78 | Nitropropanoate |

| H₂O₂ (3.0 equiv) | AcOH, rt, 12 hr | 65 | Nitroso intermediate |

Reduction Reactions

The ester group (-COOCH₃) is reduced to primary alcohols using hydride donors:

-

Lithium aluminum hydride (LiAlH₄) : Converts the ester to 3-amino-2-(2-chlorophenyl)propan-1-ol in 85% yield.

-

Sodium borohydride (NaBH₄) : Less effective (≤40% yield) due to steric hindrance from the chlorophenyl group.

Substitution Reactions

The chlorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS):

Key Findings:

-

Amine substitution : Reacts with piperidine or morpholine in DMF at 80°C to yield aryl amine derivatives (72–89% yield) .

-

Thiol substitution : Treatment with sodium thiolate (NaSPh) replaces chlorine with a thiol group (64% yield).

Table 2: Substitution Reaction Parameters

| Nucleophile | Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| Piperidine | K₂CO₃ | DMF | 80 | 6 | 89 |

| NaSPh | Et₃N | THF | 60 | 8 | 64 |

Ester Hydrolysis

Controlled hydrolysis converts the methyl ester to carboxylic acid:

-

Alkaline conditions : KOH in 50% aqueous ethanol at 78°C for 6 hr yields 3-amino-2-(2-chlorophenyl)propanoic acid (92% yield) .

Deuteration and Isotope Labeling

Site-selective deuteration at α-positions is achieved using 2-deutero-4,6-dihydroxy-1,3,5-triazine (DHT-d):

Industrial-Scale Modifications

-

Continuous flow reactors : Optimize yields (≥90%) for large-scale nitro derivative synthesis.

-

Chiral resolution : Enantioselective synthesis of (R)- and (S)-isomers using tert-butoxycarbonyl (Boc) protection .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Methyl 3-amino-2-(2-chlorophenyl)propanoate is an organic compound with a propanoate structure that includes an amino group and a chlorophenyl substituent. It is a crystalline powder with a molecular weight of approximately 213.66 g/mol. This compound is identified by the PubChem CID 82126877 and InChI Key FQEVXFYIXIHKET-UHFFFAOYSA-N.

Scientific Research Applications

Methyl 3-amino-2-(2-chlorophenyl)propanoate is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry

- Use as an Intermediate: It is utilized as an intermediate in synthesizing complex organic molecules, acting as a building block for pharmaceuticals and agrochemicals.

- Synthesis: The synthesis typically involves reacting 2-chlorobenzaldehyde with glycine methyl ester in the presence of a base, proceeding through condensation, followed by reduction. Solvents like ethanol or methanol and catalysts such as sodium borohydride are often used. Industrial production involves similar routes optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques.

Biology

This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties. Research indicates it exhibits biological activity relevant to pharmacology, with its structure suggesting potential interactions with biological targets.

Medicine

In medicinal chemistry, it is explored as a potential drug candidate, with derivatives investigated for treating various diseases. Interaction studies focus on its binding affinity to biological targets to understand its pharmacological profile, using techniques like spectroscopy and computational modeling.

Industry

Wirkmechanismus

The mechanism of action of Methyl 3-amino-2-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and targets depend on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Parameters of Methyl 3-amino-2-(2-chlorophenyl)propanoate and Analogs

Key Observations :

- Substituent Effects: The 2-chlorophenyl group in the target compound likely induces steric hindrance and electronic effects distinct from 3- or 4-chloro isomers. For example, methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride has a higher molecular weight (250.12 vs. 213.66) due to the hydrochloride salt .

- Halogen Influence : Fluorine substitution (as in the 2-fluorophenyl analog) reduces molecular weight compared to chlorine but may alter solubility and bioavailability .

Biologische Aktivität

Methyl 3-amino-2-(2-chlorophenyl)propanoate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-amino-2-(2-chlorophenyl)propanoate has the molecular formula and a molecular weight of approximately 213.66 g/mol. The compound features a propanoate moiety with an amino group and a chlorophenyl substituent, which may contribute to its biological activity by interacting with various molecular targets in biological systems .

The biological activity of methyl 3-amino-2-(2-chlorophenyl)propanoate is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The amino group can form interactions with enzyme residues, while the chlorophenyl group may participate in π-π stacking interactions with aromatic residues in proteins .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, which could be linked to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

- Anticancer Potential : Research has highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells in vitro, suggesting that it may serve as a lead compound for further drug development .

Anticancer Activity

A series of studies have evaluated the anticancer properties of methyl 3-amino-2-(2-chlorophenyl)propanoate and its derivatives. For instance, a study reported that modifications of similar compounds resulted in significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The IC50 values for some derivatives were found to be as low as 0.12 mg/mL .

| Compound | Cell Line | IC50 (mg/mL) |

|---|---|---|

| Methyl 3-amino-2-(2-chlorophenyl)propanoate | HCT-116 | 0.12 |

| Methyl 3-amino-3-(4-chlorophenyl)propanoate | HeLa | 0.69 |

Antimicrobial Activity

The antimicrobial efficacy of methyl 3-amino-2-(2-chlorophenyl)propanoate has been investigated through various assays. The compound demonstrated promising results against several bacterial strains, indicating its potential as an antimicrobial agent .

Case Studies

- Antiproliferative Study : In vitro experiments conducted on HCT-116 cells showed that methyl 3-amino-2-(2-chlorophenyl)propanoate significantly inhibited cell growth compared to control groups. The study utilized molecular docking techniques to predict binding affinities and elucidate possible interactions with target proteins involved in cell proliferation .

- Synthesis and Modification : Researchers synthesized various derivatives of methyl 3-amino-2-(2-chlorophenyl)propanoate to enhance its biological activity. Structural modifications led to compounds with improved potency against cancer cells, demonstrating the importance of chemical structure in determining biological efficacy .

Q & A

Q. Q: What are the standard methodologies for synthesizing Methyl 3-amino-2-(2-chlorophenyl)propanoate?

A: A common approach involves a multi-step synthesis starting with 2-chlorophenylpropanoic acid derivatives. Key steps include:

- Esterification : Reacting the carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .

- Amination : Introducing the amino group at the β-position via reductive amination or nucleophilic substitution. For example, using NH₃ or protected amines (e.g., Boc-protected intermediates) followed by deprotection .

- Regioselective control : Optimizing reaction conditions (temperature, solvent polarity) to favor amino group placement at the 3rd carbon .

Advanced Synthesis

Q. Q: What challenges arise in achieving regioselective amination, and how can they be addressed?

A: Competing side reactions (e.g., over-alkylation, isomerization) and steric hindrance from the 2-chlorophenyl group complicate regioselectivity. Solutions include:

- Chiral auxiliaries : Using (S)- or (R)-configured catalysts to direct amination .

- Protecting groups : Temporarily blocking reactive sites (e.g., tert-butoxycarbonyl [Boc] for amines) to control reaction pathways .

- Computational modeling : Predicting transition-state energetics to optimize reagent choice (e.g., bulky bases to minimize steric clashes) .

Structural Characterization

Q. Q: What analytical techniques are critical for confirming the structure of this compound?

A:

- NMR spectroscopy : ¹H/¹³C NMR identifies the methyl ester (δ ~3.6 ppm), aromatic protons (δ ~7.2–7.5 ppm for 2-chlorophenyl), and amino protons (δ ~1.5–2.5 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at ~228.08 Da) and fragmentation patterns .

- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry .

Advanced Structural Analysis

Q. Q: How can researchers resolve contradictions in crystallographic data?

A: Discrepancies (e.g., bond length variations) may arise from dynamic disorder or twinning. Mitigation strategies:

- High-resolution data : Collect datasets at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

- SHELXL refinement : Apply restraints for anisotropic displacement parameters and validate using R-factor convergence tests .

Impurity Profiling

Q. Q: What methods are recommended for identifying and quantifying synthetic byproducts?

A:

- HPLC with reference standards : Compare retention times against known impurities (e.g., propanoic acid derivatives, chlorinated isomers) .

- LC-MS/MS : Detects trace impurities (e.g., de-esterified products) via fragmentation patterns .

Biological Activity Assessment

Q. Q: How should researchers design assays to evaluate this compound’s bioactivity?

A:

- In vitro hydrolysis studies : Monitor ester stability in physiological buffers (pH 7.4, 37°C) to assess prodrug potential .

- Receptor binding assays : Use fluorescence polarization or SPR to measure interactions with targets (e.g., neurotransmitter receptors) .

- Cytotoxicity screening : Employ MTT assays on cell lines to evaluate dose-dependent effects .

Mechanistic Studies

Q. Q: What approaches elucidate the hydrolysis mechanism of the methyl ester group?

A:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated solvents to identify rate-determining steps .

- Computational modeling : Density Functional Theory (DFT) simulations predict transition states and activation energies for ester cleavage .

Safety and Handling

Q. Q: What protocols ensure safe handling of this amino ester compound?

A:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors .

- Spill management : Neutralize acidic residues with bicarbonate and adsorb liquids using inert materials (e.g., vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.